3-(Benzyloxy)-6-methoxypyridazine
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Overview
Description
3-(Benzyloxy)-6-methoxypyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-6-methoxypyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-6-methoxypyridazine and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The benzyl bromide is added to the 3-hydroxy-6-methoxypyridazine solution, and the mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-6-methoxypyridazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring or the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
3-(Benzyloxy)-6-methoxypyridazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-6-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
3-(Benzyloxy)pyridazine: Lacks the methoxy group, resulting in different reactivity and applications.
6-Methoxypyridazine: Lacks the benzyloxy group, leading to distinct chemical properties.
3-(Benzyloxy)-2-methoxypyridine: A similar compound with a pyridine ring instead of pyridazine, exhibiting different biological activities.
Uniqueness: 3-(Benzyloxy)-6-methoxypyridazine is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical reactivity and potential applications. Its dual functional groups make it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-methoxy-6-phenylmethoxypyridazine |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-7-8-12(14-13-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
QWUCGIVQRFZUIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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